2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine
Description
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine (CAS: 941869-73-4) is a piperazine derivative characterized by a 4-methoxyphenylsulfonyl group at the 1-position of the piperazine ring and an ethylamine side chain at the 4-position. Its dihydrochloride salt (CAS: 1193389-08-0) is commercially available for research use . The sulfonyl group enhances polarity and may influence receptor binding or metabolic stability. The compound’s molecular formula is C₁₃H₂₁N₃O₃S, with a molecular weight of 308.25 g/mol (dihydrochloride form) .
Properties
Molecular Formula |
C13H21N3O3S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanamine |
InChI |
InChI=1S/C13H21N3O3S/c1-19-12-2-4-13(5-3-12)20(17,18)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 |
InChI Key |
NCJYPJMCKTUWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination and Sulfonylation
Based on recent literature (e.g., PMC 8253483), the synthesis involves:
- Step 1: Preparation of a piperazine-based intermediate, such as 4-(4-methoxybenzenesulfonyl)piperazine, via sulfonylation of piperazine with 4-methoxybenzenesulfonyl chloride.
- Step 2: Nucleophilic substitution of the piperazine nitrogen with an ethan-1-amine precursor, often achieved through reductive amination or direct nucleophilic substitution.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Sulfonylation | 4-Methoxybenzenesulfonyl chloride | In anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) | ~80% | Efficient sulfonylation of piperazine nitrogen |
| Nucleophilic substitution | Ethan-1-amine derivatives | Mild heating or room temperature | Variable | Ensures attachment of amino group |
Patent-Driven Methodology (US3682919A)
The patent describes a process involving:
- Reacting amino compounds of the general formula X-CH2CH2-Y (where X is amino or hydroxyl, and Y is amino or hydroxyl) with ethylene oxide or ammonia to produce piperazine derivatives.
- Heating in the presence of catalysts like Ni-MgO at 200–275°C, achieving at least 65% conversion without added hydrogen.
This approach allows for the synthesis of piperazine derivatives with various substituents, including methoxybenzenesulfonyl groups, by selecting appropriate starting materials.
Specific Synthetic Route for the Target Compound
Step 1: Synthesis of 4-(4-Methoxybenzenesulfonyl)piperazine
- React piperazine with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as base.
- Stir at room temperature for several hours to obtain the sulfonylated piperazine.
Step 2: Attachment of Ethan-1-amine
- The sulfonylated piperazine is then reacted with ethan-1-amine via nucleophilic substitution or reductive amination.
- Reductive amination involves condensing the sulfonylated piperazine with ethan-1-one derivatives in the presence of reducing agents like sodium triacetoxyborohydride, yielding the aminoethyl chain.
Step 3: Final Deprotection and Purification
- If protecting groups are used, deprotection under mild basic conditions yields the free amino group.
- Purification by chromatography ensures the isolation of the target compound.
Data Summary and Reaction Conditions Table
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonylation | 4-Methoxybenzenesulfonyl chloride, piperazine | Anhydrous dichloromethane, triethylamine, room temperature | ~80% | Efficient sulfonylation of piperazine nitrogen |
| 2 | Nucleophilic substitution | Ethan-1-amine or ethanone derivatives | Mild heating, reductive amination with NaBH(OAc)₃ | 50–70% | Selective formation of aminoethyl linkage |
| 3 | Deprotection | Mild base (e.g., sodium hydroxide) | Room temperature | Quantitative | Final product purification |
Analytical Data and Characterization
| Parameter | Data | Reference/Source |
|---|---|---|
| Molecular Formula | C13H17ClN2O4S | PubChem CID 2051940 |
| Molecular Weight | ~332.75 g/mol | PubChem |
| Structural Features | Aromatic methoxy, sulfonyl group, piperazine ring, aminoethyl chain | Based on chemical structure |
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to effects such as vasodilation, reduced blood pressure, and altered neurotransmitter release .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Modifications
Key structural variations among analogs include:
- Substituents on the aromatic ring (e.g., methoxy, ethoxy, halogen).
- Linker groups (e.g., sulfonyl, carbonyl, alkyl chains).
- Piperazine modifications (e.g., additional amines, acyl groups).
Table 1: Structural Comparison of Selected Piperazine Derivatives
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Properties
- Target Compound: The sulfonyl group likely reduces blood-brain barrier permeability compared to non-sulfonated analogs.
- Piperazine-1,4-diethylamine : Dual amines may enable chelation or multi-target interactions .
Biological Activity
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
- IUPAC Name : 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- Molecular Formula : C13H20N2O4S
- CAS Number : 1365836-76-5
- Molecular Weight : 372.31 g/mol
- Melting Point : 121 - 123 °C
Piperazine derivatives, including this compound, have been shown to exert their biological effects primarily through the inhibition of specific enzymes and receptors. One notable mechanism is the inhibition of human acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that these compounds can bind to both the peripheral anionic site and the catalytic site of AChE, thereby enhancing cholinergic signaling and potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
Research has demonstrated that piperazine derivatives can effectively inhibit AChE activity in vitro. For instance, a study involving various piperazine compounds found that those with sulfonyl groups exhibited significant binding affinity to AChE, suggesting their potential as therapeutic agents for conditions characterized by cholinergic deficits .
In Vivo Studies
In vivo studies utilizing animal models have further elucidated the biological activity of these compounds. For example, a study on mice demonstrated that administration of piperazine derivatives led to improved cognitive function and reduced amyloid plaque accumulation, which is a hallmark of Alzheimer's disease . This suggests that this compound may have neuroprotective properties.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability and suitable pharmacological properties for further development as a therapeutic agent .
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also carries certain risks associated with its chemical structure. Safety data sheets highlight potential hazards such as skin irritation and respiratory issues upon exposure . Thus, further studies are warranted to evaluate its safety profile comprehensively.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a 4-methoxybenzenesulfonyl chloride derivative with a piperazine-ethanamine precursor. Key steps include:
- Nucleophilic substitution : Reacting 4-methoxybenzenesulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF) to form the sulfonamide intermediate .
- Amine functionalization : Introducing the ethanamine group via reductive amination or alkylation. For example, using ethylenediamine derivatives with catalytic hydrogenation or LiAlH4 reduction .
- Purification : Prep-TLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for isolating the final compound, as described in piperazine-based syntheses .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
Q. How does the compound interact with serotonin or dopamine receptors, and what experimental assays validate this?
Answer: The piperazine sulfonamide scaffold is known to target GPCRs like 5-HT₁A and D₂ receptors. Key assays include:
- Radioligand binding : Competitive displacement of [³H]-8-OH-DPAT (5-HT₁A) or [³H]-spiperone (D₂) in transfected CHO cells .
- Functional cAMP assays : Measure receptor activation/inhibition via luminescence-based kits (e.g., GloSensor) .
- Computational docking : Preliminary studies using AutoDock Vina to predict binding poses in receptor active sites .
Q. What are the solubility challenges, and which solvents are suitable for in vitro studies?
Answer: Limited solubility in aqueous buffers is common due to the hydrophobic sulfonyl and methoxyphenyl groups. Recommended approaches:
-
Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
-
Solubility table :
Solvent Solubility (mg/mL) DMSO ~50 Ethanol ~10 Water <0.1
Advanced Research Questions
Q. How can enantiomeric separation be achieved, and what chiral resolution methods are effective?
Answer: If the compound has a stereocenter (e.g., piperazine conformation), use:
Q. What strategies mitigate off-target effects in in vivo neuropharmacology studies?
Answer:
- Selective receptor profiling : Screen against a panel of 50+ GPCRs (e.g., Eurofins CEREP panel) to identify cross-reactivity .
- Prodrug design : Modify the ethanamine group with ester linkages to enhance blood-brain barrier (BBB) penetration and reduce peripheral activity .
- Dose optimization : Conduct PK/PD studies in rodents to establish therapeutic windows (e.g., plasma t½, brain-to-plasma ratio) .
Q. How can computational methods predict metabolic stability and guide structural modifications?
Answer:
- Metabolite prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify vulnerable sites (e.g., sulfonamide hydrolysis, piperazine N-oxidation) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on microsomal stability using PLS regression .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms via fluorogenic substrates (e.g., Vivid® kits) to prioritize derivatives .
Q. What in vitro models best recapitulate the compound’s activity in neurological disorders?
Answer:
- Neuronal cell lines : SH-SY5Y (dopaminergic) or HT-22 (glutamatergic) for neuroprotection assays under oxidative stress (H₂O₂ or Aβ-induced) .
- Primary neuronal cultures : Assess synaptic plasticity via electrophysiology (e.g., patch-clamp for LTP/LTD modulation) .
- 3D organoids : Patient-derived iPSC models for Parkinson’s or schizophrenia to evaluate disease-modifying effects .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
